

# In-Depth Technical Guide: Antimicrobial Properties of TS 155-2 (JBIR-100)

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of **TS 155-2**, also known as JBIR-100. This macrocyclic lactone, a bafilomycin analogue produced by *Streptomyces* species, has demonstrated notable antimicrobial activity. This document consolidates available quantitative data, details experimental protocols for its assessment, and illustrates its proposed mechanism of action.

## Quantitative Antimicrobial Data

The antimicrobial efficacy of **TS 155-2** has been quantified through determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a variety of microorganisms. The data reveals a significant inhibitory effect, particularly against Gram-positive bacteria.

### Table 1: Minimum Inhibitory Concentration (MIC) of TS 155-2 Against Various Microorganisms

| Microorganism                | Strain                     | MIC (μM) |
|------------------------------|----------------------------|----------|
| Gram-Positive Bacteria       |                            |          |
| Bacillus subtilis            | 168                        | 8        |
| Bacillus sp.                 | Al Hakam                   | 4        |
| Staphylococcus aureus        | USA300                     | 4        |
| Staphylococcus aureus        | Newman                     | 8        |
| Staphylococcus saprophyticus | ATCC 15305                 | 8        |
| Enterococcus faecalis        | V583                       | 16       |
| Enterococcus faecium         | (Vancomycin-resistant)     | 16       |
| Gram-Negative Bacteria       |                            |          |
| Escherichia coli             | BW25113                    | >64      |
| Pseudomonas aeruginosa       | PA14                       | >64      |
| Salmonella enterica          | serovar Typhimurium 14028s | >64      |
| Mycobacteria                 |                            |          |
| Mycobacterium smegmatis      | mc2155                     | >64      |
| Fungi                        |                            |          |
| Saccharomyces cerevisiae     | BY4741                     | >64      |
| Candida albicans             | ATCC 10231                 | >64      |
| Debaryomyces hansenii        | 16                         |          |
| Aspergillus nidulans         | A4                         | >64      |
| Fusarium verticillioides     | 7600                       | >64      |

Data sourced from Molloy, E. M., et al. (2016). Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products.[1]

## Table 2: Minimum Bactericidal Concentration (MBC) of TS 155-2

| Microorganism     | Strain | MBC (μM) |
|-------------------|--------|----------|
| Bacillus subtilis | 168    | 16       |

Data sourced from Molloy, E. M., et al. (2016). Biological characterization of the hygrobaafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the antimicrobial properties of **TS 155-2**.

### Minimum Inhibitory Concentration (MIC) Assay

The MIC of **TS 155-2** was determined using the broth microdilution method.

- **Microorganism Preparation:** Bacterial and fungal strains were cultured in appropriate liquid media (e.g., Mueller-Hinton broth for bacteria, Yeast Peptone Dextrose for fungi) to mid-exponential phase.
- **Compound Dilution:** A stock solution of **TS 155-2** was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound were then prepared in 96-well microtiter plates containing the appropriate growth medium.
- **Inoculation:** Each well was inoculated with the microbial suspension to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Incubation:** The plates were incubated at the optimal temperature for each microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC was defined as the lowest concentration of **TS 155-2** that resulted in no visible growth of the microorganism.

## Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined to assess whether **TS 155-2** is bactericidal or bacteriostatic.

- Subculturing from MIC Assay: Following the MIC determination, an aliquot (typically 10  $\mu$ L) from each well showing no visible growth was subcultured onto agar plates containing no antimicrobial agent.
- Incubation: The agar plates were incubated at the appropriate temperature and duration to allow for the growth of any surviving bacteria.
- MBC Determination: The MBC was defined as the lowest concentration of **TS 155-2** that resulted in a  $\geq 99.9\%$  reduction in the initial inoculum.

## Signaling Pathways and Mechanism of Action

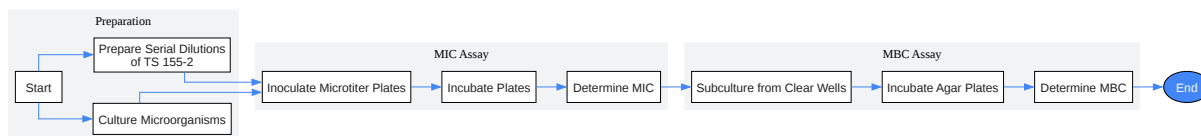
**TS 155-2** is known to be an inhibitor of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).<sup>[2][3]</sup> This enzyme is a proton pump found in the membranes of various intracellular organelles, such as lysosomes and endosomes, and is responsible for acidifying their interior.

The proposed primary mechanism of antimicrobial action for **TS 155-2** is the inhibition of V-ATPase. By binding to the V-ATPase complex, **TS 155-2** disrupts the translocation of protons across the membrane. This leads to a failure in the acidification of intracellular compartments. The consequences of this inhibition are manifold and can ultimately lead to cell death.

Additionally, studies on **TS 155-2** (JBIR-100) have suggested that it perturbs the bacterial cell membrane, leading to depolarization. This could be a direct effect or an indirect consequence of its primary mode of action.

## Visualizations

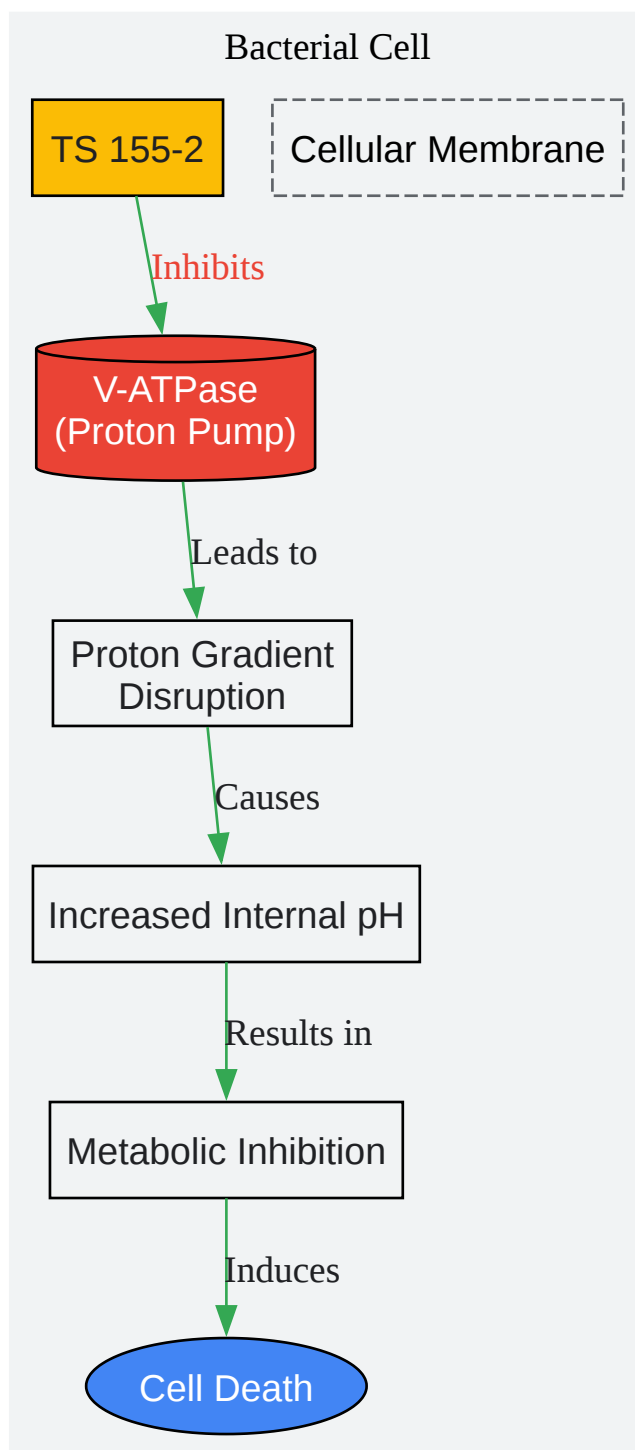
## Experimental Workflow for Antimicrobial Susceptibility Testing



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Caption: Workflow for MIC and MBC determination of **TS 155-2**.

## Proposed Mechanism of Action of TS 155-2 via V-ATPase Inhibition



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Caption: Proposed mechanism of **TS 155-2** via V-ATPase inhibition.

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## References

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